[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone
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Description
[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone is a useful research compound. Its molecular formula is C36H36N4O6S2 and its molecular weight is 684.83. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Agent Development
A study by Hussain et al. (2017) focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, including molecules with structural similarities to the compound . These derivatives showed good enzyme inhibitory activity, with one compound exhibiting significant inhibitory effects against acetyl- and butyrylcholinesterase. The research indicates potential applications of such compounds as therapeutic agents due to their antibacterial properties and low cytotoxicity (Hussain et al., 2017).
Protein Kinase Inhibition
Gerard et al. (1986) synthesized a unique analog related to isoquinoline sulfonamides, demonstrating inhibitory effects on mammalian protein kinases. This compound, at micromolar concentration, significantly inhibited the release of superoxide anion from human polymorphonuclear leukocytes stimulated by various agonists. Such findings suggest the compound's role in modulating agonist-stimulated oxidative bursts, pointing to its potential as a protein kinase inhibitor (Gerard et al., 1986).
Fluorescent Ligands for Receptor Visualization
Lacivita et al. (2009) developed a series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety for visualizing 5-HT1A receptors overexpressed in cells. This approach demonstrates the compound's utility in biochemical assays and receptor localization studies, providing a basis for the development of similar compounds for research and diagnostic applications (Lacivita et al., 2009).
properties
IUPAC Name |
[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O6S2/c41-35(29-9-13-33(14-10-29)47(43,44)39-19-17-27-5-1-3-7-31(27)25-39)37-21-23-38(24-22-37)36(42)30-11-15-34(16-12-30)48(45,46)40-20-18-28-6-2-4-8-32(28)26-40/h1-16H,17-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPFAIGQLWSLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone |
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